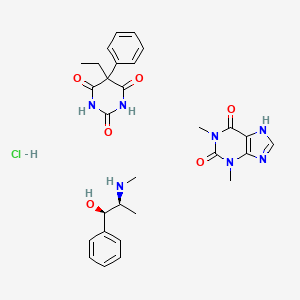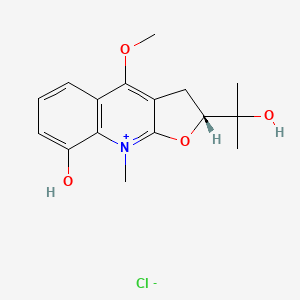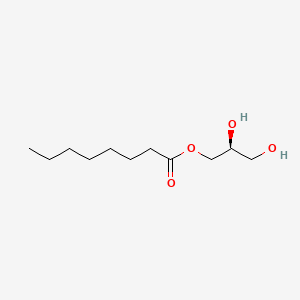
阿普拉霉素
描述
Apramycin is an aminoglycoside antibiotic that has a bactericidal action against many gram-negative bacteria . It is a structurally unique antibiotic that contains a bicyclic sugar moiety and a monosubstituted deoxystreptamine . It is not approved for use in humans .
Synthesis Analysis
Apramycin is an antibiotic used in veterinary medicine. The analysis of apramycin and its impurities usually involves pre- or post-column derivatization followed by UV detection . A sensitive non-derivatization method for impurity assessment of apramycin sulfate and other aminoglycoside antibiotics has been developed . This method uses hydrophilic interaction liquid chromatography with charged aerosol detection (HILIC-CAD) for direct analysis of apramycin sulfate .Molecular Structure Analysis
Apramycin possesses a unique chemical structure distinct from other aminoglycosides . It has a molecular weight of 539.58 g/mol . The concentration of apramycin in human plasma and urine was reported in the unit of μmol/L and converted into mg/L in the PPK analysis using this molecular weight .Chemical Reactions Analysis
Apramycin is an antibiotic used in veterinary medicine. Reported methods for apramycin and impurities analysis usually involve pre- or post-column derivatization followed by UV detection . Such approaches are tedious and time-consuming, and may not be able to detect all impurities . Aminoglycosides can be measured directly by charged aerosol detection without derivatization .Physical And Chemical Properties Analysis
Apramycin is under development for human use as EBL-1003, a crystalline free base of apramycin . Both toxicity and cross-resistance, commonly seen for other aminoglycosides, appear relatively low owing to its distinct chemical structure .科学研究应用
多重耐药细菌治疗
阿普拉霉素正在作为 EBL-1003(阿普拉霉素的结晶游离碱)开发用于人类,以应对多重耐药细菌发病率不断上升的趋势 . 由于其独特的化学结构,其毒性和交叉耐药性(其他氨基糖苷类药物常见的现象)似乎相对较低 .
3. 复杂性尿路感染和急性肾盂肾炎的治疗 阿普拉霉素在酸性 pH 值下表现出抗菌活性,这使其在治疗复杂性尿路感染和急性肾盂肾炎方面具有广泛的治疗窗口 .
4. 对碳青霉烯类和氨基糖苷类耐药细菌感染的覆盖 在临床分离株中,氨基糖苷类对阿普拉霉素的交叉耐药性仅限于单个基因的底物混杂,这使得阿普拉霉素成为覆盖碳青霉烯类和氨基糖苷类耐药细菌感染的最佳选择 .
兽医传染病治疗
阿普拉霉素是一种氨基糖苷类药物,自 1980 年代以来一直用于兽医传染病治疗,但尚未用于人类 .
新型抗菌剂的开发
面对针对 MDR 细菌的新型抗菌剂的未满足临床需求,EBL-1003(阿普拉霉素的结晶游离碱)已与欧洲革兰氏阴性抗菌引擎 (ENABLE) 1 项目合作开发 .
作用机制
Target of Action
Apramycin, an aminoglycoside antibiotic, primarily targets the 16S ribosomal RNA in Enteric bacteria and other eubacteria . This RNA is a component of the small subunit of the bacterial ribosome, which is involved in protein synthesis .
Mode of Action
Apramycin’s mechanism of action is unique among aminoglycosides. It operates by blocking translocation and has the ability to bind to the eukaryotic decoding site, despite differences in key residues required for apramycin recognition by the bacterial target . The drug binds in the deep groove of the RNA, forming a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine .
Biochemical Pathways
The biosynthetic pathway of Apramycin involves several enzymes. A HemK family methyltransferase, AprI, has been identified as the 7’-N-methyltransferase in the apramycin biosynthetic pathway . Biochemical experiments showed that AprI converted demethyl-aprosamine to aprosamine . Additionally, phosphotransferase AprJ and nucleotidyltransferase AprK catalyze the conversion of 6-phosphoglucose to NDP-β-D-glucose, a key intermediate in the biosynthesis .
安全和危害
Apramycin causes skin irritation and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
Apramycin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This interaction is essential for the production of apramycin and its antimicrobial properties. Additionally, apramycin interacts with ribosomal RNA, inhibiting protein synthesis in bacteria, which is a common mechanism of action for aminoglycosides .
Cellular Effects
Apramycin affects various types of cells and cellular processes. In bacterial cells, apramycin binds to the ribosomal RNA, leading to the inhibition of protein synthesis and ultimately causing cell death . This interaction disrupts cell signaling pathways and gene expression, resulting in the bactericidal effect of apramycin. In mammalian cells, apramycin has been shown to have low toxicity, making it a safer option compared to other aminoglycosides .
Molecular Mechanism
The molecular mechanism of apramycin involves its binding to the bacterial ribosome, specifically the 16S ribosomal RNA. This binding interferes with the decoding site of the ribosome, preventing the proper alignment of transfer RNA and messenger RNA, which is essential for protein synthesis . By inhibiting this process, apramycin effectively halts bacterial growth and proliferation. Additionally, apramycin’s unique structure provides resistance to certain aminoglycoside-modifying enzymes, enhancing its efficacy against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apramycin have been observed to change over time. Apramycin is relatively stable, but it can degrade under certain conditions, affecting its antimicrobial activity . Long-term studies have shown that apramycin maintains its efficacy in inhibiting bacterial growth, although the rate of degradation can influence its potency. In vitro and in vivo studies have demonstrated that apramycin’s effects on cellular function remain consistent over extended periods, making it a reliable antibiotic for long-term use .
Dosage Effects in Animal Models
The effects of apramycin vary with different dosages in animal models. At therapeutic doses, apramycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, apramycin can exhibit toxic effects, including nephrotoxicity and ototoxicity, although these effects are less pronounced compared to other aminoglycosides . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimicrobial activity but increases the risk of toxicity .
Metabolic Pathways
Apramycin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The enzyme AprI plays a crucial role in the apramycin biosynthetic pathway by converting demethyl-aprosamine to aprosamine . Additionally, apramycin interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing apramycin production and improving its efficacy as an antibiotic.
Transport and Distribution
Apramycin is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of apramycin within tissues is influenced by factors such as tissue permeability and blood flow, affecting its localization and concentration at the site of infection . These factors play a crucial role in determining the overall efficacy of apramycin in treating bacterial infections.
Subcellular Localization
The subcellular localization of apramycin is primarily within the bacterial ribosome, where it exerts its antimicrobial effects . Apramycin’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective binding to the ribosomal RNA . This localization is essential for apramycin’s activity and function as an antibiotic, as it allows for precise inhibition of protein synthesis in bacteria.
属性
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-XQENGBIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65710-07-8 (unspecified sulfate) | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045465 | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
37321-09-8 | |
| Record name | Apramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)

![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)